molecular formula C12H10ClN B1583355 4-(4-Chlorobenzyl)pyridine CAS No. 4409-11-4

4-(4-Chlorobenzyl)pyridine

Cat. No. B1583355
CAS RN: 4409-11-4
M. Wt: 203.67 g/mol
InChI Key: OHKBVLWPESSWKC-UHFFFAOYSA-N
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Description

“4-(4-Chlorobenzyl)pyridine” is a chemical compound with the molecular formula C12H10ClN . It has an average mass of 203.667 Da and a monoisotopic mass of 203.050171 Da .


Synthesis Analysis

The reaction of Co(NCS)2 with 4-(4-chlorobenzyl)pyridine (ClBP) leads to the formation of Co(NCS)2(4-(4-chlorobenzyl)pyridine)4 (1) and [Co(NCS)2(4-(4-chlorobenzyl)pyridine)2]n (2) .


Molecular Structure Analysis

The Co(II) cations in the crystal structure of 1 are octahedrally coordinated by two terminal bonded thiocyanato anions and four ClBP ligands . In 2, the Co(II) cations are linked into chains by pairs of μ-1,3-bridging thiocyanato anions .


Chemical Reactions Analysis

The reaction of Co(NCS)2 with 4-(4-chlorobenzyl)pyridine (ClBP) leads to the formation of Co(NCS)2(4-(4-chlorobenzyl)pyridine)4 (1) and [Co(NCS)2(4-(4-chlorobenzyl)pyridine)2]n (2) .

Scientific Research Applications

Application in Biochemistry

4-(4-Chlorobenzyl)pyridine is a chemical compound with the linear formula C12H10ClN . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

One study found that 4-(4-Chlorobenzyl)pyridine (4-CBP) has an effect on rat hepatic microsomal P450s and drug-metabolizing enzymes . In this study, the in vitro inhibitory experiment revealed that 4-CBP strongly inhibited benzphetamine N-demethylase activity, but not dimethylnitrosamine N-demethylase activity . This provides valuable information on the induction and inhibition effect of chlorinated benzylpyridine on hepatic microsomal P450s and drug-metabolizing enzymes in vivo and in vitro .

Application in Magnetic Materials

4-(4-Chlorobenzyl)pyridine has been used in the synthesis of a cobalt-based compound that shows slow magnetic relaxations and a metamagnetic transition . This compound is of interest in the field of low-dimensional magnetic materials, which have unusual properties and potential for future applications as high-density storage material .

The reaction of Co(NCS)2 with 4-(4-chlorobenzyl)pyridine (ClBP) leads to the formation of Co(NCS)2(4-(4-chlorobenzyl)pyridine)4 (1) and [Co(NCS)2(4-(4-chlorobenzyl)pyridine)2]n (2). In the crystal structure of 1, the Co(II) cations are octahedrally coordinated by two terminal bonded thiocyanato anions and four ClBP ligands, whereas in 2, the Co(II) cations are linked into chains by pairs of μ-1,3-bridging thiocyanato anions . Magnetic measurements of 2 show an antiferromagnetic phase transition with TN = 3.9 K. A metamagnetic transition is observed at the critical magnetic field of 260 Oe .

properties

IUPAC Name

4-[(4-chlorophenyl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKBVLWPESSWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196035
Record name 4-(4'-Chlorobenzyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorobenzyl)pyridine

CAS RN

4409-11-4
Record name 4-[(4-Chlorophenyl)methyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4409-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4'-Chlorobenzyl)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004409114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4'-Chlorobenzyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4'-chlorobenzyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.329
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
J Werner, Z Tomkowicz, M Rams, SG Ebbinghaus… - Dalton …, 2015 - pubs.rsc.org
The reaction of Co(NCS)2 with 4-(4-chlorobenzyl)pyridine (ClBP) leads to the formation of Co(NCS)2(4-(4-chlorobenzyl)pyridine)4 (1) and [Co(NCS)2(4-(4-chlorobenzyl)pyridine)2]n (2)…
Number of citations: 69 pubs.rsc.org
J Werner, T Neumann, C Näther - Zeitschrift für anorganische …, 2014 - Wiley Online Library
Reactions of transition metal thiocyanates with 4‐(4‐chlorobenzyl)pyridine (Clbp) lead to the formation of compounds of composition M(NCS) 2 (4‐(4‐chlorobenzyl)pyridine) 4 (Mn‐1, Fe…
Number of citations: 7 onlinelibrary.wiley.com
Y Kobayashi, N Ohshiro, T Sasaki… - Biological and …, 2001 - jstage.jst.go.jp
Effect of 4-(4-Chlorobenzyl)pyridine on Rat Hepatic Microsomal Cytochrome P450 and Drug-Metabolizing Enzymes in Vivo and in Vitr Page 1 Cytochrome P450 (P450) enzymes are well known to be …
Number of citations: 4 www.jstage.jst.go.jp
J Werner, T Neumann, I Jess, C Näther - … Crystallographica Section E …, 2014 - scripts.iucr.org
In the crystal structure of the title compound, [Zn(NCS)2(C12H10ClN)2], the Zn2+ cation is N-coordinated by two terminally bonded thiocyante anions and by two 4-(4-chlorobenzyl)…
Number of citations: 8 scripts.iucr.org
Y Arai, N Hamamichi, H Kinemuchi - Neuroscience letters, 1986 - Elsevier
Inhibitory effects of some MPTP and MPP + analogues on rat brain MAO activity were studied to further clarify the structure-activity relationships of MPTP neurotoxicity. Of the analogues …
Number of citations: 12 www.sciencedirect.com
Y KOBAYASHI, T YAMAMOTO, E OKUI, E KOTANI… - Eisei kagaku, 1996 - jstage.jst.go.jp
The effects of variously subsituted pyridine and imidazole compounds and some of their chlorinated derivatives on the induction of hepatic microsomal heme oxygenase (HO) and …
Number of citations: 6 www.jstage.jst.go.jp
C Sauer, FT Peters, AE Schwaninger… - Chemical research in …, 2008 - ACS Publications
The involvement of human hepatic cytochrome P450 isoenzymes (P450s) in the metabolism of the designer drugs N-(1-phenylcyclohexyl)-3-ethoxypropanamine (PCEPA) and N-(1-…
Number of citations: 18 pubs.acs.org
K Yasuna, O Naomi, S Tadanori, T Shogo… - Journal of toxicological …, 2001 - cir.nii.ac.jp
P12-08 Effect of 4-(4-Chlorobenzyl)pyridine on Rat Hepatic Microsomal Cytochrome P450 and Drug-metabolizing Enzymes In Vivo and In Vitro | CiNii Research CiNii 国立情報学研究所 学術 …
Number of citations: 0 cir.nii.ac.jp
LE Korhonen, M Turpeinen, M Rahnasto… - British journal of …, 2007 - Wiley Online Library
Background and purpose: The cytochrome P450 2B6 (CYP2B6) enzyme metabolises a number of clinically important drugs. Drug‐drug interactions resulting from inhibition or induction …
Number of citations: 66 bpspubs.onlinelibrary.wiley.com
Y Daali, V Ancrenaz, M Bosilkovska, P Dayer… - Metabolism, 2011 - Elsevier
Prasugrel is an antiplatelet prodrug used in patients with acute coronary syndrome. Prasugrel is mainly bioactivated by cytochromes P450 3A4/5 and CYP2B6. HIV patients are at risk of …
Number of citations: 44 www.sciencedirect.com

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